Cas no 1758-83-4 (2-Amino-3-(2-aminophenyl)propanoic acid)

2-Amino-3-(2-aminophenyl)propanoic acid 化学的及び物理的性質
名前と識別子
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- 2-Amino-3-(2-aminophenyl)propanoic acid
- 2-AMINO-DL-PHENYLALANINE
- DL-2-NH2-Phe-OH
- AB88410
- DTXSID60331246
- 1758-83-4
- 2-Amino-3-(2-aminophenyl)propanoicacid
- CS-0336793
- SCHEMBL385780
- BAA75883
- (S)-2-Amino-3-(2-aminophenyl)propanoic acid
- 35987-78-1
- (2S)-2-amino-3-(2-aminophenyl)propanoic acid
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- インチ: 1S/C9H12N2O2/c10-7-4-2-1-3-6(7)5-8(11)9(12)13/h1-4,8H,5,10-11H2,(H,12,13)
- InChIKey: DJZAVKNBQZFEAL-UHFFFAOYSA-N
- SMILES: OC(C(CC1C=CC=CC=1N)N)=O
計算された属性
- 精确分子量: 180.09
- 同位素质量: 180.09
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 氢键受体数量: 4
- 重原子数量: 13
- 回転可能化学結合数: 3
- 複雑さ: 185
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: -2.1
- トポロジー分子極性表面積: 89.3Ų
2-Amino-3-(2-aminophenyl)propanoic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A019115121-1g |
2-Amino-3-(2-aminophenyl)propanoic acid |
1758-83-4 | 95% | 1g |
615.44 USD | 2021-06-17 | |
A2B Chem LLC | AA94675-5g |
2-Amino-3-(2-aminophenyl)propanoic acid |
1758-83-4 | 97% | 5g |
$820.00 | 2024-04-20 | |
A2B Chem LLC | AA94675-500mg |
2-Amino-3-(2-aminophenyl)propanoic acid |
1758-83-4 | 97% | 500mg |
$180.00 | 2024-04-20 | |
A2B Chem LLC | AA94675-1g |
2-Amino-3-(2-aminophenyl)propanoic acid |
1758-83-4 | 97% | 1g |
$280.00 | 2024-04-20 | |
Chemenu | CM283359-1g |
2-Amino-3-(2-aminophenyl)propanoic acid |
1758-83-4 | 95% | 1g |
$729 | 2022-06-12 | |
Chemenu | CM283359-1g |
2-Amino-3-(2-aminophenyl)propanoic acid |
1758-83-4 | 95% | 1g |
$729 | 2021-06-09 |
2-Amino-3-(2-aminophenyl)propanoic acid 関連文献
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Fotouh R. Mansour,Neil D. Danielson Anal. Methods 2013 5 4955
2-Amino-3-(2-aminophenyl)propanoic acidに関する追加情報
2-Amino-3-(2-aminophenyl)propanoic Acid (CAS No. 1758-83-4): A Comprehensive Overview
2-Amino-3-(2-aminophenyl)propanoic acid, also known by its CAS registry number 1758-83-4, is a biologically active compound with significant potential in various fields, including pharmacology, biochemistry, and material science. This compound has garnered attention due to its unique structural features and promising applications in drug development and molecular biology. Recent studies have highlighted its role in modulating cellular signaling pathways, making it a valuable tool for researchers exploring therapeutic interventions.
The molecular structure of 2-Amino-3-(2-aminophenyl)propanoic acid is characterized by the presence of two amino groups and a phenyl ring, which contribute to its versatile reactivity and bioavailability. The compound's ability to interact with proteins and enzymes has been extensively studied, revealing its potential as a lead molecule for designing novel drugs targeting neurodegenerative diseases, cancer, and inflammatory conditions. Researchers have employed advanced computational techniques, such as molecular docking and dynamics simulations, to elucidate the binding mechanisms of this compound with key biological targets.
One of the most exciting developments involving CAS No. 1758-83-4 is its role in neuroprotective therapies. Studies have demonstrated that this compound can modulate glutamate signaling, a critical pathway implicated in conditions like Alzheimer's disease and Parkinson's disease. By inhibiting excessive glutamate release or enhancing its reuptake, 2-Amino-3-(2-aminophenyl)propanoic acid shows promise in reducing neuronal damage and improving cognitive function. Preclinical trials have reported significant neuroprotective effects, suggesting its potential as a therapeutic agent for neurodegenerative disorders.
In addition to its pharmacological applications, CAS No. 1758-83-4 has also been explored for its role in chemical synthesis and material science. Its amino groups make it a versatile building block for constructing complex molecules and functional materials. Recent advancements in green chemistry have leveraged this compound to develop eco-friendly synthetic routes, reducing the environmental impact of chemical manufacturing processes.
The synthesis of 2-Amino-3-(2-aminophenyl)propanoic acid involves multi-step reactions that require precise control over reaction conditions to ensure high purity and yield. Researchers have optimized synthetic protocols using catalytic methods and microwave-assisted synthesis, significantly improving the efficiency of production. These advancements have made the compound more accessible for large-scale applications in both academic research and industrial settings.
From a structural perspective, CAS No. 1758-83-4 exhibits interesting physicochemical properties that influence its solubility, stability, and bioavailability. Its ability to form hydrogen bonds with surrounding molecules enhances its solubility in polar solvents, making it suitable for various biochemical assays. Furthermore, studies on its thermal stability have revealed that the compound retains its integrity under moderate heating conditions, which is crucial for applications involving thermal processing or storage.
The pharmacokinetic profile of 2-Amino-3-(2-aminophenyl)propanoic acid has been extensively investigated to assess its absorption, distribution, metabolism, and excretion (ADME) properties. Preclinical data indicate that the compound exhibits moderate oral bioavailability and rapid systemic distribution after administration. Its metabolism involves enzymatic pathways in the liver, leading to the formation of biologically inactive metabolites that are efficiently excreted via urine.
Recent breakthroughs in medicinal chemistry have focused on modifying the structure of CAS No. 1758-83-4 to enhance its therapeutic efficacy and reduce potential side effects. By introducing functional groups at specific positions on the molecule, researchers have successfully developed analogs with improved pharmacokinetic profiles and enhanced selectivity for target proteins. These modifications are paving the way for the development of next-generation drugs with superior efficacy and safety profiles.
In conclusion, 2-Amino-3-(2-aminophenyl)propanoic acid (CAS No. 1758-83-4) is a multifaceted compound with immense potential across diverse scientific disciplines. Its unique chemical properties, coupled with recent advancements in research methodologies, continue to unlock new possibilities for its application in drug discovery and material science. As ongoing studies delve deeper into its mechanisms of action and therapeutic potential, this compound is poised to make significant contributions to advancing human health and technological innovation.
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